[1,3]Thiazolo[5,4-d][1,2]oxazole
Description
[1,3]Thiazolo[5,4-d][1,2]oxazole is a fused heterocyclic compound containing both thiazole (a five-membered ring with nitrogen and sulfur) and oxazole (a five-membered ring with nitrogen and oxygen). Its nomenclature follows IUPAC rules, where priority is given to heteroatom positions, resulting in the numbering of the thiazole and oxazole moieties as per their lower locants .
Properties
CAS No. |
126877-13-2 |
|---|---|
Molecular Formula |
C4H2N2OS |
Molecular Weight |
126.14 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-d][1,2]oxazole |
InChI |
InChI=1S/C4H2N2OS/c1-3-4(7-6-1)5-2-8-3/h1-2H |
InChI Key |
SQRYZXCHZMCFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC2=C1SC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-d][1,2]oxazole typically involves the condensation of dithiooxamide with 4,5-dichloro-1,2-thiazole-3-carbaldehyde and 5-phenyl-1,2-oxazole-3-carbaldehyde, followed by oxidation of the intermediate 2,5-dihydro[1,3]thiazolo[5,4-d][1,2]oxazoles with selenium dioxide . This method provides a straightforward route to obtain the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for [1,3]Thiazolo[5,4-d][1,2]oxazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[5,4-d][1,2]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) and hypofluorous acid for oxidation reactions . Substitution reactions often involve palladium-catalyzed processes with aryl halides .
Major Products
The major products formed from these reactions include various substituted thiazole and oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, [1,3]Thiazolo[5,4-d][1,2]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic properties .
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is being explored for its antitumor and antiviral activities, as well as its role as a ligand for estrogen and adenosine receptors .
Industry
In the industrial sector, [1,3]Thiazolo[5,4-d][1,2]oxazole is used in the development of organic semiconductors and optoelectronic devices. Its high oxidative stability and rigid planar structure make it suitable for applications in organic photovoltaics and field-effect transistors .
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[5,4-d][1,2]oxazole involves its interaction with specific molecular targets. For instance, as a ligand for estrogen receptors, it can modulate receptor activity and influence gene expression . In optoelectronic applications, its planar structure facilitates efficient π–π stacking, enhancing charge carrier mobility .
Comparison with Similar Compounds
[1,3]Oxazolo[5,4-d]Pyrimidine
- Structure : Combines oxazole and pyrimidine rings.
- Activity : Exhibits auxin-like effects, stimulating root and shoot growth in plants (e.g., wheat, soybean) at 10⁻⁹ M concentrations, comparable to synthetic auxins like NAA .
- Applications : Proposed as a phytohormone substitute in agriculture to enhance crop yields .
Thiazolo[4,3-b]-1,3,4-Thiadiazole
5-Sulfanyl-[1,3]Thiazolo[5,4-d]Pyrimidin-7-ol
- Structure : Thiazolo-pyrimidine with sulfanyl and hydroxyl substituents.
- Activity: Limited data, but sulfanyl groups often enhance bioavailability and binding affinity in drug design .
N-Sulfonyl Substituted 1,3-Oxazole
- Structure : Oxazole with sulfonyl substituents.
- Activity : Demonstrates plant growth stimulation in maize and flax, outperforming traditional auxins in some cases .
Data Table: Key Structural Analogs and Their Properties
Research Findings and Mechanistic Insights
- Plant Growth Regulation : [1,3]Oxazolo[5,4-d]pyrimidine derivatives and N-sulfonyl oxazoles enhance root elongation by mimicking auxin signaling pathways, likely through interactions with auxin-binding proteins .
- Pharmacological Potential: Thiadiazole and thiazole analogs exhibit broad activities (e.g., anticancer, antiviral) due to their ability to disrupt enzyme function or DNA synthesis .
- Synthetic Flexibility : Fused heterocycles like thiazolo-oxazole systems allow modular synthesis, enabling tailored substitutions for target-specific applications .
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